(E)-2,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-2,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of the compound (E)-2,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane and prostaglandins (PGE2), which are lipid compounds produced by COX enzymes .
Mode of Action
This compound interacts with its targets, the COX enzymes, by suppressing their activity . This suppression results in a decrease in the production of thromboxane and prostaglandins, thereby altering the inflammatory response within the body .
Biochemical Pathways
The compound this compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it reduces the conversion of arachidonic acid into thromboxane and prostaglandins. This leads to downstream effects such as a reduction in inflammation and pain.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the COX enzymes and subsequently reducing the production of thromboxane and prostaglandins, the compound can alleviate symptoms associated with inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 2,4-dimethoxybenzaldehyde with 4-methoxy-3-methylbenzo[d]thiazol-2-amine under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium acetate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as microwave-assisted synthesis or continuous flow chemistry. These methods offer advantages in terms of reaction speed, yield, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(E)-2,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxy or thiazole moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Scientific Research Applications
(E)-2,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities.
Benzoxazole: Another heterocyclic compound with comparable applications in medicinal chemistry.
Uniqueness
(E)-2,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,4-dimethoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-20-16-13(23-3)6-5-7-15(16)25-18(20)19-17(21)12-9-8-11(22-2)10-14(12)24-4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQQEKQKDJPVRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=C(C=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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